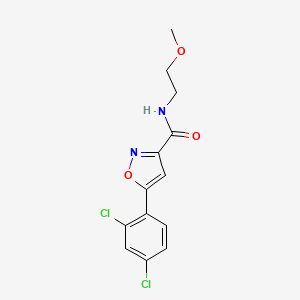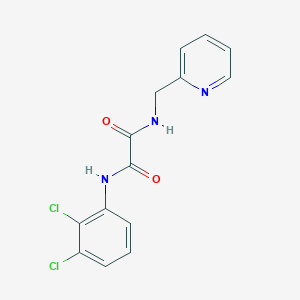![molecular formula C16H9Cl5N2O4 B4578786 N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)
N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide" often involves intricate procedures that aim to incorporate specific functional groups, enhancing the compound's reactivity and utility. Studies have demonstrated efficient procedures for synthesizing benzamides with dichloroethyl and amino groups, indicating the versatility and complexity of these synthesis processes (Guirado et al., 2002).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically characterized using techniques such as X-ray diffraction. These studies provide valuable insights into the compound's conformation, intermolecular interactions, and potential for forming hydrogen bonds, which are crucial for understanding the compound's chemical behavior (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide compounds engage in various chemical reactions, showcasing their reactivity and potential for further modification. For instance, the synthesis of N-thioacyl 1,3-amino alcohols via the ring-opening of oxiranes demonstrates the adaptability of benzamide derivatives in synthesizing complex molecules (Murai et al., 2005).
Physical Properties Analysis
The physical properties of "N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide" and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through crystalline structure analysis, which reveals the compound's stability and potential interactions (Sharma et al., 2016).
Applications De Recherche Scientifique
Herbicidal Activity
Compounds resembling the structure of "N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide" have been reported to exhibit herbicidal activity. For instance, benzamides like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide are herbicidally active against annual and perennial grasses, suggesting potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Antineoplastic Activity
Benzamide derivatives have been explored for their antineoplastic properties. Research indicates that benzamides conjugated with alkylating cytostatics demonstrate enhanced toxicity against melanoma cells compared to the parent compound, chlorambucil. This suggests a promising approach for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Material Science Applications
In material science, benzamide-based compounds have been used as condensing agents for the synthesis of polyamides and other polymers. For example, N,N'-Carbonyldi[1,2-benzisoxazol-3(2H)-one] has proven useful for the preparation of amides, esters, and dipeptides under mild conditions, facilitating the synthesis of advanced materials (Ueda, Oikawa, Kawaharasaki, & Imai, 1983).
Antimicrobial and Antifungal Applications
While specific studies directly related to "N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide" were not identified, benzamide derivatives have been explored for their antimicrobial and antifungal properties, indicating potential for the development of new therapeutic agents.
Environmental Science
Some benzamide derivatives are being studied for their impact on mosquito development, offering a potential avenue for controlling vector populations without the extensive environmental impact associated with classical insecticides (Schaefer, Miura, Wilder, & Mulligan, 1978).
Propriétés
IUPAC Name |
N-[[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl5N2O4/c17-9-6-11-12(7-10(9)18)27-16(26-11,15(19,20)21)23-14(25)22-13(24)8-4-2-1-3-5-8/h1-7H,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHQKCOHNCONKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl5N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-N'-(5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4578725.png)
![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)



![5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)

![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578766.png)
![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)
![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

![3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4578804.png)